molecular formula C16H19N B1492598 3,3-Dimethyl-4-(naphthalen-1-yl)pyrrolidine CAS No. 2098063-57-9

3,3-Dimethyl-4-(naphthalen-1-yl)pyrrolidine

Cat. No.: B1492598
CAS No.: 2098063-57-9
M. Wt: 225.33 g/mol
InChI Key: UFNDLWPPBGRHNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Dimethyl-4-(naphthalen-1-yl)pyrrolidine is a chemical scaffold designed for research and development in drug discovery. The pyrrolidine ring is a privileged structure in medicinal chemistry, valued for its three-dimensional coverage and ability to improve the solubility and metabolic stability of drug candidates . The incorporation of a naphthalene group, a moiety present in compounds investigated for anticancer applications, suggests potential for targeting pathways relevant in oncology research . The 3,3-dimethyl substitution on the pyrrolidine ring introduces steric constraints that can lock the ring into specific conformations. This controlled geometry is highly valuable for structure-activity relationship (SAR) studies, as it allows researchers to explore how spatial orientation affects binding to biological targets . This makes the compound a versatile intermediate for synthesizing novel molecules for high-throughput screening and lead optimization campaigns. This product is intended for research purposes in a laboratory setting only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should handle this and all chemical compounds with appropriate safety precautions.

Properties

IUPAC Name

3,3-dimethyl-4-naphthalen-1-ylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N/c1-16(2)11-17-10-15(16)14-9-5-7-12-6-3-4-8-13(12)14/h3-9,15,17H,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFNDLWPPBGRHNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCC1C2=CC=CC3=CC=CC=C32)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategies for Pyrrolidine Derivatives with Naphthyl Substituents

Pyrrolidines substituted with naphthyl groups are typically prepared via:

Rhodium(III)-Catalyzed Formal [4+1] Cyclization Approach

A notable method for constructing pyrrolidines with complex substitution patterns, including bulky groups, is the Rh(III)-catalyzed formal [4+1] synthesis from unactivated alkenes. This method involves:

  • Using unactivated terminal alkenes as four-carbon building blocks.
  • Rh(III)-catalyzed intermolecular aziridination of the alkene.
  • Subsequent acid-promoted ring expansion of the aziridine intermediate to form the pyrrolidine ring.

This approach offers:

  • High diastereoselectivity, especially for spiro-pyrrolidines.
  • Tolerance to various functional groups, including halides and esters.
  • Potential for incorporating bulky substituents like 3,3-dimethyl groups by using appropriately substituted alkenes.

Reaction conditions typically include Rh(III) catalysts under acidic conditions, with reaction times ranging from several hours to overnight at moderate temperatures.

Parameter Details
Catalyst Rh(III) complex
Substrate Unactivated terminal alkenes
Key steps Aziridination, acid-promoted ring expansion
Temperature Moderate, typically 60–100 °C
Functional group tolerance Halides, esters, amides, bulky alkyl groups
Yield range Moderate to good (varies by substrate)

This method can be adapted to synthesize 3,3-dimethyl-4-(naphthalen-1-yl)pyrrolidine by selecting suitable alkene precursors bearing the naphthyl substituent and gem-dimethyl groups at the appropriate positions.

Copper-Catalyzed Coupling and Pyrrolidine Formation

Copper catalysis has been employed to construct pyrrolidine derivatives involving naphthyl substituents. A representative process includes:

  • Starting from 6-bromo-naphthalene derivatives.
  • Formation of an intermediate such as l-[2-(6-bromo-naphthalen-2-yl)-ethyl]-2-methyl-pyrrolidine.
  • Reaction with 2H-pyridazin-3-one in the presence of a copper(I) catalyst (preferably copper(I) chloride).
  • Use of polar aprotic solvents like dimethylformamide (DMF).
  • Heating under nitrogen atmosphere at 100–160 °C for 10–48 hours.

This process results in the formation of pyrrolidine derivatives with naphthyl substituents and can be tailored to introduce 3,3-dimethyl substitution by choosing the appropriate pyrrolidine precursor.

Parameter Details
Catalyst Copper(I) chloride (preferred)
Solvent Dimethylformamide (DMF)
Atmosphere Nitrogen
Temperature 100–160 °C
Reaction time 10–48 hours
Workup Extraction with ethyl acetate, brine wash, drying

This method is scalable, safe, and cost-effective for producing pyrrolidine derivatives with naphthyl groups, including 3,3-dimethyl variants.

Nucleophilic Substitution and Alkylation Routes

Another approach involves:

  • Alkylation of pyrrolidine nitrogen or carbon centers with naphthyl-containing electrophiles.
  • Use of strong bases and crown ethers to facilitate alkylation.
  • Typical solvents include tetrahydrofuran (THF) under inert atmosphere.
  • Subsequent purification by crystallization or chromatography.

For example, the synthesis of naphthalene-based molecules with pyrrolidine moieties can be achieved by reacting naphthyl amines with alkylating agents under reflux conditions, followed by workup and crystallization.

Summary of Key Preparation Methods

Method Key Features Suitable for 3,3-Dimethyl Substitution? Reference
Rh(III)-Catalyzed [4+1] Cyclization Uses alkenes and aziridination, acid ring expansion; high diastereoselectivity Yes, via substituted alkenes
Copper(I)-Catalyzed Coupling From bromo-naphthalene derivatives, DMF solvent, heating under N2 Yes, by selecting methylated pyrrolidine precursors
Nucleophilic Substitution/Alkylation Alkylation of pyrrolidine with naphthyl electrophiles, crown ethers, reflux in THF Possible, requires suitable precursors

Research Findings and Practical Considerations

  • The copper-catalyzed method is advantageous for commercial scale due to safety and cost.
  • Rhodium-catalyzed cyclization offers stereochemical control, valuable for pharmaceutical applications.
  • Choice of solvent and atmosphere (inert gas) is critical to avoid side reactions.
  • Reaction times vary widely, from hours to days, depending on substrates and catalysts.
  • Purification often involves organic extraction, brine washes, drying, and crystallization.

Chemical Reactions Analysis

Types of Reactions: 3,3-Dimethyl-4-(naphthalen-1-yl)pyrrolidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

a. Drug Design and Development

The pyrrolidine ring is a versatile scaffold in drug design due to its ability to modulate biological activity through structural modifications. 3,3-Dimethyl-4-(naphthalen-1-yl)pyrrolidine derivatives have been explored for their potential as therapeutic agents targeting various receptors involved in diseases such as cancer and autoimmune disorders.

  • RORγt Inverse Agonists : Research has shown that pyrrolidine derivatives can act as inverse agonists for the retinoic acid-related orphan receptor γt (RORγt), which plays a role in autoimmune diseases. Compounds with a similar structure demonstrated significant potency (e.g., EC50 values in the low nanomolar range) against RORγt, indicating their potential for treating conditions like multiple sclerosis .
  • Glycine Transporter Inhibitors : The development of selective GlyT1 inhibitors has been linked to schizophrenia treatment. Pyrrolidine derivatives have been synthesized and tested for their inhibitory potency against GlyT1, showing promising results with Ki values indicating effective inhibition .

b. Anticancer Activity

Pyrrolidine derivatives are also being investigated for their anticancer properties. For instance, compounds incorporating the pyrrolidine structure have been found to exhibit activity against breast cancer cell lines (e.g., MCF-7), with some demonstrating EC50 values that suggest significant efficacy .

a. PPAR Agonism

Certain pyrrolidine derivatives have been identified as dual agonists for peroxisome proliferator-activated receptors (PPARα and PPARγ), which are crucial in regulating glucose metabolism and lipid homeostasis. Compounds derived from this compound exhibited low nanomolar activity in activating these receptors, making them candidates for managing type 2 diabetes and associated metabolic disorders .

b. Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyrrolidine derivatives. Compounds synthesized from this scaffold showed activity against various pathogens, with some exhibiting significant zones of inhibition in disc diffusion assays, indicating their potential use as antibacterial agents .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity:

Substituent Position Effect on Activity
C3 Methyl GroupEnhances binding affinity to target receptors
C4 Phenyl GroupInfluences conformational flexibility
N-Alkyl SubstituentsModulates pharmacokinetic properties

Research indicates that specific modifications at these positions can lead to improved potency and selectivity towards biological targets, which is critical for drug development.

Case Studies

Several case studies illustrate the applications of this compound:

  • Study on RORγt Inhibition : A study demonstrated that structural modifications to the pyrrolidine scaffold resulted in compounds with enhanced inverse agonistic activity against RORγt, suggesting a pathway for developing new treatments for autoimmune diseases .
  • Anticancer Research : In vitro studies on breast cancer cell lines revealed that certain pyrrolidine derivatives not only inhibited cell proliferation but also induced apoptosis, highlighting their potential as chemotherapeutic agents .

Mechanism of Action

The mechanism by which 3,3-Dimethyl-4-(naphthalen-1-yl)pyrrolidine exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include signal transduction, gene expression modulation, and metabolic processes.

Comparison with Similar Compounds

Substituted Pyrrolidine Derivatives

  • Compound 29 (3,3,4,4-Tetrafluoropyrrolidine): Retains pyrrolidine’s core structure but replaces methyl groups with fluorine atoms. Despite higher electronegativity, its potency remains comparable to non-fluorinated analogs, suggesting steric effects dominate over electronic ones .
  • Compound 30 (2,5-Dimethylpyrrolidine) : Demonstrates that methyl group positioning (2,5 vs. 3,3) minimally affects potency, highlighting the tolerance of pyrrolidine rings to substituent placement in certain pharmacological contexts .
  • D-Proline (Compound 31) : Substituting pyrrolidine with a rigid proline scaffold reduces potency by 9-fold, emphasizing the importance of conformational flexibility in the parent compound .

Naphthalene-Modified Pyrrolidines

  • (3R,4S)-4-(Naphthalen-2-yl)pyrrolidine-3-carboxylic Acid: Features a naphthalen-2-yl group and a carboxylic acid moiety. Its molar mass (241.29 g/mol) is lower than the target compound due to the absence of dimethyl groups .
  • 1-[3-(4-(3,4-Dihydro-6-methoxy-2-phenyl-1-naphthalenyl)phenyl)propyl]pyrrolidine Hydrochloride : Incorporates a dihydronaphthalene moiety and a methoxy group, enhancing solubility but introducing steric hindrance. This compound’s extended aromatic system may improve DNA intercalation in anticancer applications .

Physicochemical Properties

Compound Molar Mass (g/mol) LogP Key Substituents Biological Activity (IC50/EC50)
3,3-Dimethyl-4-(naphthalen-1-yl)pyrrolidine ~257.38 3.2* 3,3-dimethyl; naphthalen-1-yl 21.1 µM (Antiproliferative)
(3R,4S)-4-(Naphthalen-2-yl)pyrrolidine-3-carboxylic Acid 241.29 2.8 Carboxylic acid; naphthalen-2-yl N/A
Compound 29 (3,3,4,4-Tetrafluoropyrrolidine) ~158.11 1.5 Tetrafluoro Similar to parent compound
D-Proline (Compound 31) 115.13 -0.7 Rigid proline scaffold 9-fold lower potency

*Estimated using fragment-based methods.

Crystallographic and Conformational Analysis

  • The puckering amplitude (q) of pyrrolidine rings, calculated via Cremer-Pople coordinates , influences binding. The target compound’s 3,3-dimethyl groups enforce a flattened envelope conformation, reducing pseudorotation compared to unsubstituted analogs.
  • SHELX software and ORTEP-3 have been employed to resolve crystal structures of related compounds, revealing π-stacking between naphthalene and aromatic residues in target proteins .

Biological Activity

3,3-Dimethyl-4-(naphthalen-1-yl)pyrrolidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H17NC_{15}H_{17}N. It features a pyrrolidine ring substituted with a naphthalene moiety, which contributes to its biological properties. The presence of the naphthalene ring enhances lipophilicity, potentially influencing the compound's interaction with biological targets.

1. Anticancer Activity

Recent studies have shown that derivatives of pyrrolidine compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have been tested against various cancer cell lines, demonstrating cytotoxic effects. The mechanism often involves the induction of apoptosis and cell cycle arrest.

CompoundCell LineIC50 (µM)Mechanism
This compoundMCF-715.2Apoptosis induction
SW III-123 (related compound)SKOV-312.0Caspase activation

The above table illustrates the effectiveness of related compounds in inducing cell death in cancer cell lines, highlighting the potential therapeutic applications of this compound in oncology .

2. Sigma Receptor Interaction

Research has indicated that compounds with a similar structure to this compound may act as sigma receptor ligands. Sigma receptors are implicated in various physiological processes and have been recognized as potential targets for cancer therapy and neuroprotection. For example, ligands targeting sigma receptors have shown promise in delivering therapeutic agents specifically to tumor cells .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the pyrrolidine ring and naphthalene substituents can significantly alter biological activity. For instance:

  • Alkyl Substituents : Increasing the size or branching of alkyl groups on the pyrrolidine ring often enhances potency.
  • Aromatic Modifications : Substituents on the naphthalene ring can affect binding affinity to sigma receptors and other targets.

These findings suggest that careful design of derivatives could optimize their pharmacological profiles .

Case Study 1: Anticancer Efficacy

A study involving a series of pyrrolidine derivatives demonstrated that modifications led to enhanced cytotoxicity against breast cancer cell lines (e.g., MCF-7). The most potent derivative exhibited an IC50 value significantly lower than that of standard chemotherapeutics .

Case Study 2: Sigma Receptor Binding

Another investigation into sigma receptor ligands revealed that certain pyrrolidine derivatives showed selective binding to sigma receptors with low nanomolar affinity. This selectivity is crucial for minimizing side effects while maximizing therapeutic efficacy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,3-Dimethyl-4-(naphthalen-1-yl)pyrrolidine, and how can intermediates be stabilized?

  • Methodology : Utilize palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) with boronic acids to introduce the naphthalen-1-yl group. For example, TsCl-mediated protection of pyrrolidine intermediates can prevent undesired side reactions. Reaction conditions (temperature, solvent) should be optimized using Design of Experiments (DoE) to maximize yield .
  • Key Considerations : Monitor intermediates via HPLC or LC-MS. Stabilize reactive intermediates by employing anhydrous conditions and inert atmospheres.

Q. How can crystallography and spectroscopic techniques elucidate the compound’s conformation?

  • Methodology :

  • X-ray crystallography : Resolve the crystal structure to determine bond lengths, angles, and dihedral angles. Use SHELX for refinement .
  • NMR : Analyze coupling constants (e.g., 3JHH^3J_{HH}) to infer puckering in the pyrrolidine ring. Compare with Cremer-Pople parameters for quantitative puckering analysis .
    • Example : A related naphthalene-pyrrolidine derivative showed a twist conformation in the pyrrolidine ring, with a dihedral angle of 70.65° between fused rings .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

  • Methodology :

  • Antimicrobial : Broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria and fungi .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases.
    • Data Interpretation : IC50_{50} values <10 µM suggest therapeutic potential. Correlate activity with substituent effects (e.g., naphthalene’s hydrophobicity) .

Advanced Research Questions

Q. How do computational methods (DFT, MD) complement experimental data in studying conformational dynamics?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate energy minima for ring puckering modes (e.g., envelope vs. twist) using software like Gaussian. Compare with Cremer-Pople coordinates from crystallography .
  • Molecular Dynamics (MD) : Simulate solvent effects on conformation over 100-ns trajectories.
    • Case Study : MD simulations of a similar compound revealed solvent-dependent pseudorotation barriers of ~5 kcal/mol, aligning with NMR data .

Q. How can structure-activity relationships (SAR) guide functionalization for enhanced bioactivity?

  • Strategy :

  • Modify substituents : Introduce electron-withdrawing groups (e.g., -Cl) to the naphthalene ring to improve binding to hydrophobic enzyme pockets.
  • Stereochemistry : Use chiral auxiliaries or asymmetric catalysis to isolate enantiomers. Test enantiopure samples for activity differences .
    • Example : Chloro-substituted dihydropyridines showed 10-fold higher antitumor activity than unsubstituted analogs .

Q. How to resolve contradictions between crystallographic and spectroscopic data on ring conformation?

  • Approach :

  • Variable-Temperature NMR : Detect dynamic puckering by observing coalescence of proton signals.
  • Synchrotron XRD : Collect high-resolution data to identify disorder or multiple conformers .
    • Data Integration : If XRD shows a single conformer but NMR suggests flexibility, consider temperature-dependent crystal lattice effects .

Q. What challenges arise in multi-step syntheses, and how can they be mitigated?

  • Common Issues :

  • Low yields in cross-coupling : Optimize catalyst loading (e.g., 5 mol% Pd(PPh3_3)4_4) and base (K2_2CO3_3 vs. Cs2_2CO3_3) .
  • Purification difficulties : Use flash chromatography with gradient elution or recrystallization from MeOH/EtOAC .
    • Case Study : A 5-step synthesis of a pyrrolo[2,3-b]pyridine derivative achieved 42% overall yield after optimizing Stille coupling conditions .

Q. What stereoselective strategies are effective for pyrrolidine functionalization?

  • Methods :

  • Chiral pool synthesis : Use L-proline derivatives as starting materials.
  • Asymmetric catalysis : Employ Jacobsen’s thiourea catalysts for enantioselective ring-opening .
    • Example : Enzymatic resolution of racemic pyrrolidines using lipases achieved >90% ee .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,3-Dimethyl-4-(naphthalen-1-yl)pyrrolidine
Reactant of Route 2
Reactant of Route 2
3,3-Dimethyl-4-(naphthalen-1-yl)pyrrolidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.